Superior Inotropic Potency in Perfused Heart Models vs. Milrinone and Pimobendan
Senazodan hydrochloride (MCI-154) exhibits significantly greater inotropic potency compared to the PDE3 inhibitor milrinone and the Ca²⁺ sensitizer pimobendan in isolated perfused guinea pig hearts. Its EC50 for increasing left ventricular contractility (+dP/dt) is markedly lower, indicating a higher potency on a molar basis [1]. This translates to achieving equivalent contractile force at substantially lower concentrations, which may translate to a wider therapeutic window in preclinical models of heart failure.
| Evidence Dimension | Positive Inotropic Potency (EC50 for +dP/dt increase) |
|---|---|
| Target Compound Data | EC50 = 4.31 x 10⁻⁹ M |
| Comparator Or Baseline | Pimobendan (EC50 = 41.5 x 10⁻⁹ M), Milrinone (EC50 = 294 x 10⁻⁹ M) |
| Quantified Difference | ~9.6-fold more potent than pimobendan; ~68-fold more potent than milrinone |
| Conditions | Langendorff-perfused guinea pig hearts loaded with Ca²⁺ probe indo-1; measurement of left ventricular developed pressure and dP/dt. |
Why This Matters
Higher inotropic potency (lower EC50) allows for lower effective concentrations in experimental settings, reducing off-target effects and conserving valuable compound stock in procurement planning.
- [1] Kitada, Y., Morita, M., & Narimatsu, A. (2025). Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154. Journal of Pharmacology and Experimental Therapeutics. View Source
